molecular formula C22H27N3O B4192209 N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide

N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide

Cat. No. B4192209
M. Wt: 349.5 g/mol
InChI Key: RLUVPTIDWKNQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide, commonly known as JWH-018, is a synthetic cannabinoid that is chemically similar to the psychoactive compound found in marijuana. It was first synthesized in the early 1990s by John W. Huffman, a chemist at Clemson University, and was later used in scientific research as a tool to study the endocannabinoid system.

Mechanism of Action

JWH-018 acts as a full agonist at both CB1 and CB2 receptors, meaning that it binds to and activates these receptors with high affinity. This activation leads to a cascade of intracellular signaling events that ultimately result in the physiological effects associated with JWH-018.
Biochemical and Physiological Effects:
JWH-018 has been shown to have a wide range of biochemical and physiological effects, including analgesia, appetite stimulation, and anti-inflammatory properties. It has also been shown to have anxiolytic and antipsychotic effects, making it a potential therapeutic agent for the treatment of anxiety and psychosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using JWH-018 in lab experiments is its high affinity for CB1 and CB2 receptors, which allows for precise and specific targeting of these receptors. However, one of the limitations of using JWH-018 is its potential for abuse and dependence, which can complicate the interpretation of results and limit its clinical applications.

Future Directions

There are several future directions for research on JWH-018, including the development of more selective agonists and antagonists for CB1 and CB2 receptors, the investigation of its potential therapeutic applications, and the exploration of its effects on other physiological systems beyond the endocannabinoid system. Additionally, further research is needed to fully understand the long-term effects of JWH-018 use and its potential for abuse and dependence.

Scientific Research Applications

JWH-018 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. It has been shown to activate both CB1 and CB2 receptors, which are the primary receptors for endocannabinoids in the body. This activation leads to a wide range of effects, including analgesia, appetite stimulation, and anti-inflammatory properties.

properties

IUPAC Name

N-[2-(1-pentylbenzimidazol-2-yl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-2-3-9-16-25-20-13-8-7-12-19(20)24-21(25)14-15-23-22(26)17-18-10-5-4-6-11-18/h4-8,10-13H,2-3,9,14-17H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUVPTIDWKNQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.